
2-Bromodibenzo-p-dioxin
Overview
Description
2-Bromodibenzo-p-dioxin is a chemical compound with the formula C12H7BrO2. It has a molecular weight of 263.087 . It is structurally similar to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are notorious pollutants classified as persistent organic pollutants .
Molecular Structure Analysis
The molecular structure of 2-Bromodibenzo-p-dioxin is similar to that of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). The ability of dioxins binding to AhR is mainly determined by molecular descriptors . More research is needed to understand the specific molecular structure of 2-Bromodibenzo-p-dioxin .Chemical Reactions Analysis
The specific chemical reactions involving 2-Bromodibenzo-p-dioxin are not well-documented in the available literature .Physical And Chemical Properties Analysis
2-Bromodibenzo-p-dioxin has a molecular weight of 263.087 . The physical and chemical properties of dioxins are essential to understanding and modeling their environmental transport and transformation . More research is needed to understand the specific physical and chemical properties of 2-Bromodibenzo-p-dioxin .Scientific Research Applications
Biological Effects of Polybrominated Dibenzo-p-dioxins and Dibenzofurans : 2-Bromodibenzo-p-dioxin is used to study the biological effects of these compounds (Mennear & Lee, 1994).
Structure-Activity Relationships and Anticancer Research : Its use extends to understanding structure-activity relationships, biologic and toxic effects, and potential roles in new anticancer drugs development (Mason et al., 1987).
Assessment of Humoral Immunity Potencies : It is also employed to assess the humoral immunity relative potencies of polybrominated dibenzo-p-dioxins and dibenzofurans (Frawley et al., 2014).
Study of Dioxin and Furan Formation Mechanisms : Researchers use it to understand the formation mechanisms of dioxins and furans during the combustion of brominated flame retardants (Zhang et al., 2016).
Endocrine Disruption Studies : It is known to modulate steroidogenic gene expression, potentially leading to endocrine disruption (Ding et al., 2007).
Investigating Teratogenic Effects : The compound has been identified as a potent mouse teratogen, inducing specific developmental abnormalities at low doses (Birnbaum et al., 1991).
Environmental Impact Studies : Studies include assessing its contribution to total dioxin toxic equivalencies and understanding its environmental impact, especially in aquatic environments (van den Berg et al., 2013).
Biomagnification and Bioaccumulation Analysis : Analysis of its storage and elimination in animal tissues, particularly in the context of biomagnification and bioaccumulation (Ivens et al., 1990).
Mechanism of Action
Dioxins, including 2-Bromodibenzo-p-dioxin, largely exercise their biochemical action via the activation of the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated basic helix-loop-helix transcription factor and a member of the PER-ARNT-SIM (PAS) superfamily of transcription factors .
Safety and Hazards
Future Directions
The widespread use and increasing inventory of brominated flame retardants (BFRs) have resulted in increasing emissions of PBDD/Fs, including 2-Bromodibenzo-p-dioxin. This has led to increased scientific interest in pollution and toxicology research . Future studies on dioxin action have the potential to provide additional insights into mechanisms of mammalian gene regulation .
properties
IUPAC Name |
2-bromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUCEGNAROQSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872100 | |
| Record name | 2-Bromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105906-36-3 | |
| Record name | 2-Bromooxanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105906363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



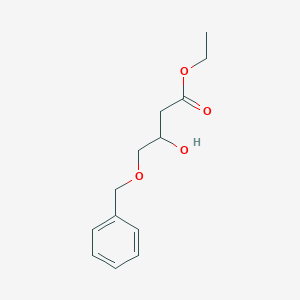

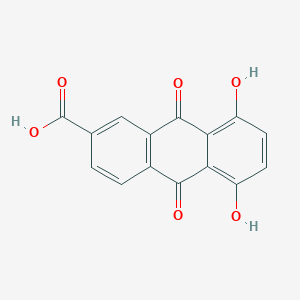
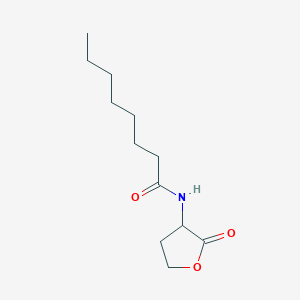
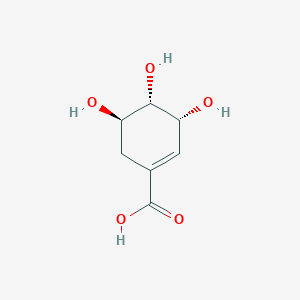

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)



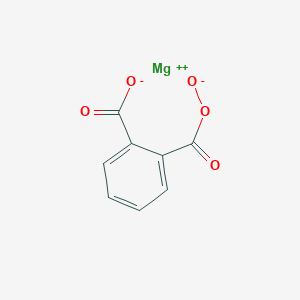


![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)